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molecular formula C9H6ClI3N2O2 B8568482 3-Amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl chloride CAS No. 51935-29-6

3-Amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl chloride

Cat. No. B8568482
M. Wt: 590.32 g/mol
InChI Key: BEJSGBQSCOALLB-UHFFFAOYSA-N
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Patent
US05356613

Procedure details

The flask was charged with thionyl chloride (600 ml, 978.6 g, 8.23 mol) and 5-amino-3-methylcarbamoyl-2,4,6-triiodobenzoic acid (320 g, 0.56 mol) was added in portions with stirring. The mixture was refluxed for one hour and an additional 100 ml of thionyl chloride was added. Refluxing was continued for 1.5 hours (total reflux time: 2.5 hours) until TLC indicated that the reaction was complete. Thionyl chloride was removed by vacuum distillation (30° C., 75 mmHg) until the consistency of the residue was pasty. The remaining traces of thionyl chloride were removed by three consecutive vacuum codistillations with 200 ml of THF. The resulting yellow paste was dissolved in 600 ml of THF and immersed in an ice bath while 500 ml of saturated NaCl was added. The pH of the aqueous layer (<1) was adjusted to approximately 6.9 with solid sodium carbonate (173 g, 1.63 mol). The mixture was filtered and the filter cake was washed with 200 ml of THF. The wash was combined with the mother liquor which was then allowed to separate into two layers. The organic layer was washed with 200 ml of saturated NaCl, the aqueous layer with 150 ml THF; the organic layers were combined and dried over 180 g of calcium chloride beads for one hour. The solution was concentrated to a volume of 400 ml and stirred with 200 ml of dry toluene for 16 hours. The creamy white solid thus formed was filtered, washed with 2×100 ml of dry cold toluene and dried under vacuum to give 228 g of product 2 (0.39 mol, 69% ) as a pale yellow solid. 13C NMR (75.5 MHz, DMSO, ref. DMSO at 39.5 ppm): 170.2, 150.4, 148.9, 148.7, 83.0, 75.3, 70.1, 25.8. TLC: One spot (EtOAc/MeOH/HOAc, 10/5/1).
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([I:17])=[C:4]([C:13](=[O:16])[NH:14][CH3:15])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7](O)=[O:8].C(=O)([O-])[O-].[Na+].[Na+].S(Cl)([Cl:26])=O>>[NH2:1][C:2]1[C:3]([I:17])=[C:4]([C:13](=[O:16])[NH:14][CH3:15])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([Cl:26])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
173 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
320 g
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)O)C1I)I)C(NC)=O)I
Name
Quantity
600 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
(total reflux time: 2.5 hours)
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Thionyl chloride was removed by vacuum distillation (30° C., 75 mmHg) until the consistency of the residue
CUSTOM
Type
CUSTOM
Details
The remaining traces of thionyl chloride were removed by three consecutive vacuum codistillations with 200 ml of THF
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow paste was dissolved in 600 ml of THF
CUSTOM
Type
CUSTOM
Details
immersed in an ice bath while 500 ml of saturated NaCl
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with 200 ml of THF
CUSTOM
Type
CUSTOM
Details
to separate into two layers
WASH
Type
WASH
Details
The organic layer was washed with 200 ml of saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 180 g of calcium chloride
WAIT
Type
WAIT
Details
beads for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a volume of 400 ml
STIRRING
Type
STIRRING
Details
stirred with 200 ml of dry toluene for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The creamy white solid thus formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 2×100 ml of dry cold toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(NC)=O)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mol
AMOUNT: MASS 228 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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